5'-O-(Glycylsulfamoyl)adenosine
Overview
Description
Synthesis Analysis
A series of 5′-O-[(N-acyl)sulfamoyl]adenosines was prepared and evaluated for inhibition of MbtA and activity against whole-cell M. tuberculosis under iron-deficient and iron-rich conditions . A comprehensive and systematic evaluation of the acyl group revealed that a benzoyl substituent is required for antitubercular activity and potent .Molecular Structure Analysis
The molecular formula of “5’-O-(Glycylsulfamoyl)adenosine” is C12H17N7O7S . The average mass is 387.372 Da and the monoisotopic mass is 387.096100 Da .Scientific Research Applications
Adenosine as a Metabolic Regulator
5'-O-(Glycylsulfamoyl)adenosine is related to adenosine, a significant signal molecule in cellular physiology. Adenosine, derived from the dephosphorylation of adenine nucleotides, plays roles in neurotransmission, secretion, vasodilation, cell proliferation, and apoptosis. It's particularly protective during cellular stress like ischemia or anoxia. Adenosine receptors and transporters are potential drug targets in various pathophysiological conditions. Cytoplasmic 5'-nucleotidase, involved in adenosine production, is crucial in ischemia and certain drug efficacy, highlighting its significance in nucleoside-based drugs and nucleic acid synthesis regulation (Borowiec et al., 2006).
Clinical Applications of ATP and Adenosine
Extracellular ATP and its breakdown product, adenosine, exert effects on biological processes like muscle contraction and vasodilation. Clinical applications include pain reduction in anaesthesia, use in inducing hypotension during surgery, enhancing survival in hemorrhagic shock, and as a pulmonary vasodilator in pulmonary hypertension. They're also used in diagnosing and treating paroxysmal supraventricular tachycardias and in diagnosing coronary artery disease. This highlights the broad spectrum of clinical applications of adenosine and its derivatives (Agteresch et al., 1999; Agteresch et al., 2012).
Role in Retinal Vasculogenesis and Oxygen-Induced Retinopathy
Adenosine, produced by 5' nucleotidase, plays a crucial role in retinal vasculogenesis and in conditions like oxygen-induced retinopathy (OIR). Its levels correlate with active vasculogenesis, and alterations in adenosine and 5' nucleotidase levels have implications in OIR, suggesting potential therapeutic applications in retinal diseases (Lutty et al., 2000; Lutty & Mcleod, 2003).
Inhibitors of Enzymatic Activity
5'-O-(Glycylsulfamoyl)adenosine derivatives, like 5'-O-[N-(l-glutamyl)-sulfamoyl]adenosine, are competitive inhibitors of certain enzymes, such as the E. coli glutamyl-tRNA synthetase. They exhibit varying degrees of inhibition depending on the organism and enzyme type, indicating their potential as biochemical tools or therapeutic agents (Bernier et al., 2005).
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminoacetyl)sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O7S/c13-1-6(20)18-27(23,24)25-2-5-8(21)9(22)12(26-5)19-4-17-7-10(14)15-3-16-11(7)19/h3-5,8-9,12,21-22H,1-2,13H2,(H,18,20)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWPZASLDLLQFT-JJNLEZRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)CN)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-(Glycylsulfamoyl)adenosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.